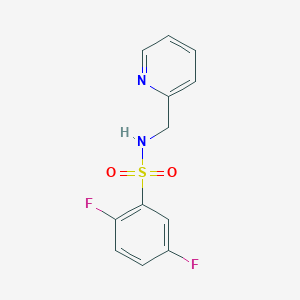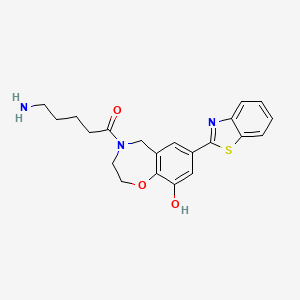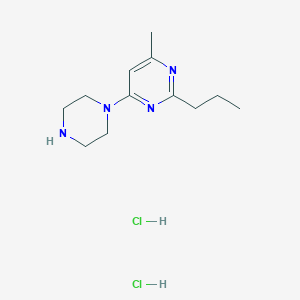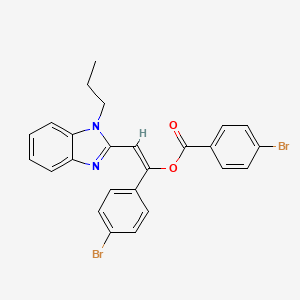![molecular formula C20H16N4O2S B5343932 N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, also known as CTB or Compound 17, is a synthetic compound with potential applications in scientific research. CTB is a member of the thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用机制
The mechanism of action of N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is not fully understood, but it is thought to involve the inhibition of protein synthesis. This compound has been shown to inhibit the activity of ribosomes, the cellular machinery responsible for protein synthesis, leading to a decrease in protein production. This inhibition of protein synthesis is thought to underlie this compound's anti-cancer and anti-microbial properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurons, this compound has been shown to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. In addition, this compound has been shown to modulate the immune response, leading to changes in cytokine production and immune cell activation.
实验室实验的优点和局限性
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound with high purity and stability, making it a reliable tool for scientific research. In addition, this compound has been shown to have a range of biological activities, making it a versatile tool for investigating cellular mechanisms. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood. In addition, this compound's mechanism of action is not fully understood, making it difficult to interpret its effects on cellular processes.
未来方向
There are several future directions for research on N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to investigate the efficacy of this compound in vivo and to determine the optimal dosing and administration schedule. Another area of interest is the role of this compound in modulating neuronal activity. Further studies are needed to investigate the effects of this compound on different types of neurons and to determine its potential as a treatment for neurological disorders. Finally, the immunomodulatory effects of this compound are an area of interest for the treatment of autoimmune diseases. Further studies are needed to investigate the effects of this compound on different immune cell types and to determine its potential as a treatment for autoimmune diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a valuable tool for investigating cellular mechanisms. This compound has been shown to have a range of biological activities, including anti-cancer, anti-microbial, and immunomodulatory properties. However, further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
合成方法
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of 2-(4-methoxyphenyl)acetonitrile with thiosemicarbazide, followed by cyclization and condensation reactions. The final product, this compound, is obtained as a yellow powder with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making this compound a valuable tool for scientific research.
科学研究应用
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has been shown to modulate the activity of ion channels in neurons, suggesting a potential role in the treatment of neurological disorders. This compound has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[5-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-4-3-5-15(10-13)18(25)22-20-24-23-19(27-20)16(12-21)11-14-6-8-17(26-2)9-7-14/h3-11H,1-2H3,(H,22,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMRMWNEAWOCRR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C(=CC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)/C(=C/C3=CC=C(C=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343876.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5343884.png)


![4,6-dimethyl-2-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5343901.png)

![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343916.png)
![ethyl 4-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B5343926.png)
![2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)

![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)